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Compound of Interest

Compound Name: 2-(1-Fluorocyclobutyl)ethanol
CAS No.: 1784487-27-9
Cat. No.: B2808230

Get Quote

Introduction & Compound Profile

2-(1-Fluorocyclobutyl)ethanol (CAS: 1784487-27-9) is a specialized fluorinated motif used to
modulate lipophilicity (LogP) and metabolic stability in drug candidates.[1][2] The geminal
fluorine-carbon substitution on the strained cyclobutane ring introduces unique electronic and
conformational properties, making accurate spectroscopic identification critical for quality

control in synthetic workflows.
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Property Detail

IUPAC Name 2-(1-Fluorocyclobutyl)ethanol
Molecular Formula CeH11FO

Molecular Weight 118.15 g/mol

Physical State Colorless Liquid

o Bioisostere for gem-dimethyl or cyclohexyl
Key Application .
groups; metabolic blocker.

Structural Elucidation Strategy

The validation of this structure relies on confirming three key connectivity features:
e The Cyclobutane Ring: Characteristic high-field multiplets in *H NMR.
e The Geminal Fluorine: Large *J_CF coupling in 3C NMR and specific *°F chemical shift.

o The Ethanol Side Chain: Distinct triplet patterns for methylene protons, correlating to the
hydroxy! group.

Analytical Workflow

The following diagram illustrates the logic flow for confirming the structure using multi-
dimensional spectroscopy.
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Figure 1: Structural elucidation workflow integrating multinuclear NMR data.

Spectroscopic Data Analysis[3][4][5][6][7]
Nuclear Magnetic Resonance (NMR)
Solvent: CDCIs (Chloroform-d) | Reference: TMS (0.00 ppm)

1H NMR (Proton Spectroscopy)

The proton spectrum is characterized by the complexity of the cyclobutane ring protons and the
distinct triplets of the ethanol chain.

o Shift (6 L . Coupling (J .
Position Multiplicity Integration Assignment
ppm) Hz)
-CH20H
H-1' 3.75 Triplet (t) 2H J=6.5 _ _
(Side chain)

J=6.5, JH-F Ring-CH2-
=22 CH20H

H-2' 2.05 dt 2H

Ring B-
H-2/4 2.35-2.45 Multiplet (m) 2H Complex protons (cis
toF)

Ring B-
H-2/4 2.10-2.25 Multiplet (m) 2H Complex protons (trans
toF)

) Ring y-
H-3 1.60-1.80 Multiplet (m) 2H Complex
protons

. Hydroxyl
-OH 1.80 (var) Broad Singlet 1H
proton
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Expert Insight: The signal at 2.05 ppm (H-2') is the diagnostic key. It appears as a triplet of
doublets (or broad triplet) because it couples to the adjacent methylene group (J=6.5 Hz) and

the fluorine atom (JH-F = 20-25 Hz).

13C NMR (Carbon Spectroscopy)

The carbon spectrum provides definitive proof of the fluorine attachment via C-F coupling

constants.
. : N Coupling (J .
Position Shift (6 ppm) Multiplicity Hz) Assighment
z
Quaternary C-F
C-1 96.5 Doublet (d) Jc-F =215 )
(Ring)
Cc-1 58.8 Singlet (s) - -CH2CH20H
Ring-CH2-
c-2 38.2 Doublet (d) 2Jc-F=24
CH20H
C-2/4 32.4 Doublet (d) 2Jc-F = 22 Ring B-carbons
C-3 13.5 Doublet (d) 3Jc-F =12 Ring y-carbon

19F NMR (Fluorine Spectroscopy)
o Chemical Shift:  -145.0 to -150.0 ppm (Multiplet).

o Pattern: A complex multiplet (often appearing as a quintet-like structure) due to coupling with
the four ring protons at C-2/4 and the two side-chain protons at C-2'.

Mass Spectrometry (MS)

Method: GC-MS (Electron Impact, 70 eV)
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The fragmentation pattern is dominated by the stability of the cyclobutane ring and the facile

loss of the fluoro-alkyl chain.

. Fragment .
mlz Intensity . Mechanism
Assignment
Molecular lon
118 <1% [M]*
(Weak/Absent)
Elimination of
98 ~5% [M - HF]*+ _
Hydrogen Fluoride
Loss of hydroxymethyl
87 ~20% [M - CH20H]* _
radical
Base Peak:
73 100% [CaHeF]* Fluorocyclobutyl
cation
Cyclobutenyl cation
53 ~40% [CaHs]* (Loss of HF from Base

Peak)

Infrared Spectroscopy (FT-IR)

e 3350 cm~* (Broad): O-H stretching (H-bonded).

e 2950 — 2850 cm~1: C-H stretching (Cyclobutane & Alkyl).

e 1220 — 1150 cm~1: C-F stretching (Strong, diagnostic region).

e 1050 cm~1: C-O stretching (Primary alcohol).

Experimental Protocol: Synthesis & Isolation

Note: This protocol outlines the "Homologation Route" typically used to access this specific

chain length from the commercially available acid.

Reaction Scheme
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 Starting Material: 1-Fluorocyclobutanecarboxylic acid.[2]

e Step 1 (Reduction): LiAIH4 reduction to (1-Fluorocyclobutyl)methanol.

o Step 2 (Activation): Tosylation (TsClI, Pyridine).

o Step 3 (Cyanation): NaCN displacement (DMSO) to (1-Fluorocyclobutyl)acetonitrile.

o Step 4 (Hydrolysis & Reduction): Acid hydrolysis to the acetic acid derivative, followed by
Borane (BHs-THF) reduction to 2-(1-Fluorocyclobutyl)ethanol.

Synthesis Workflow Visualization
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Figure 2: Synthetic pathway via homologation of the carboxylic acid precursor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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